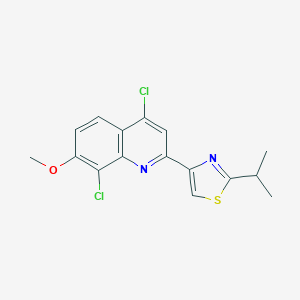
4,8-Dichloro-2-(2-isopropyl-thiazol-4-yl)-7-methoxy-quinoline
Cat. No. B8392270
M. Wt: 353.3 g/mol
InChI Key: BYBSHIJFFMPJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08927484B2
Procedure details


4,8-Dichloro-2-(2-isopropyl-thiazol-4-yl)-7-methoxy-quinoline was prepared in a similar fashion as 4,8-dichloro-2-(6-isopropyl-pyridin-2-yl)-7-(2-methoxy-ethoxy)-quinoline except that 2-isopropyl-thiazole-4-carboxylic acid was used instead of 6-isopropyl-pyridine-2-carboxylic acid and 1-(2-Amino-3-chloro-4-methoxy-phenyl)-ethanone was used instead of 1-[2-amino-3-chloro-4-(2-methoxy-ethoxy)-phenyl]-ethanone
Name
4,8-dichloro-2-(6-isopropyl-pyridin-2-yl)-7-(2-methoxy-ethoxy)-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([Cl:17])[C:8]([O:12][CH2:13]COC)=[CH:9][CH:10]=2)[N:5]=[C:4]([C:18]2[CH:23]=CC=[C:20]([CH:24]([CH3:26])[CH3:25])[N:19]=2)[CH:3]=1.C(C1[S:31]C=C(C(O)=O)N=1)(C)C.NC1C(Cl)=C(OC)C=CC=1C(=O)C>>[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([Cl:17])[C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[C:4]([C:18]2[N:19]=[C:20]([CH:24]([CH3:26])[CH3:25])[S:31][CH:23]=2)[CH:3]=1
|
Inputs


Step One
|
Name
|
4,8-dichloro-2-(6-isopropyl-pyridin-2-yl)-7-(2-methoxy-ethoxy)-quinoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC2=C(C(=CC=C12)OCCOC)Cl)C1=NC(=CC=C1)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C=1SC=C(N1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC(=C1Cl)OC)C(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC2=C(C(=CC=C12)OC)Cl)C=1N=C(SC1)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
